Pacritinib

説明

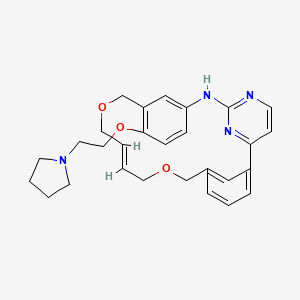

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXVIOGONBBTBY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045679 | |

| Record name | Pacritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937272-79-2 | |

| Record name | Pacritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pacritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pacritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pacritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PACRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pacritinib's Mechanism of Action on the JAK2 V617F Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of pacritinib, a potent kinase inhibitor, with a specific focus on its activity against the Janus kinase 2 (JAK2) V617F mutation. The JAK2 V617F mutation is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. This compound has demonstrated significant efficacy in inhibiting both wild-type JAK2 and the V617F mutant, making it a crucial therapeutic agent for patients with myelofibrosis, particularly those with thrombocytopenia. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the study of this compound.

Introduction: The Role of JAK2 V617F in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A significant breakthrough in understanding the molecular basis of these diseases was the discovery of a somatic gain-of-function mutation in the JAK2 gene.[1][2] This mutation, a single nucleotide substitution (G>T) at position 1849 in exon 14, results in the replacement of valine with phenylalanine at codon 617 (V617F) in the pseudokinase (JH2) domain of the JAK2 protein.[1]

The JH2 domain normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The V617F substitution disrupts this autoinhibitory function, leading to constitutive activation of the JAK2 kinase domain, independent of cytokine binding to its associated receptor.[1] This uncontrolled JAK2 activity results in the persistent phosphorylation and activation of downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and survival, thus driving the MPN phenotype. The JAK2 V617F mutation is found in the majority of patients with polycythemia vera and a significant proportion of those with essential thrombocythemia and primary myelofibrosis.[1]

This compound: A Potent Inhibitor of JAK2 V617F

This compound is an orally bioavailable, small-molecule kinase inhibitor that has demonstrated potent activity against both wild-type JAK2 and the constitutively active JAK2 V617F mutant.[3][4][5] Its mechanism of action centers on the competitive inhibition of the ATP-binding site within the kinase domain of JAK2, thereby preventing the phosphorylation of its downstream targets.[3]

Kinase Selectivity Profile

A key feature of this compound is its selectivity profile. While it potently inhibits JAK2, it exhibits significantly less activity against other members of the JAK family, particularly JAK1.[4][5] This selectivity is thought to contribute to its distinct clinical profile, including a lower incidence of myelosuppression compared to less selective JAK inhibitors.[4] In addition to its activity against JAK2, this compound also inhibits other kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.[5]

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various kinases, as measured by the half-maximal inhibitory concentration (IC50). These values highlight the drug's potency and selectivity.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 (Wild-Type) | 23 | [4][5] |

| JAK2 V617F | 19 | [4] |

| JAK1 | 1280 | [4][5] |

| JAK3 | 520 | [4][5] |

| TYK2 | 50 | [4][5] |

| FLT3 (Wild-Type) | 22 | [4][5] |

| FLT3 D835Y | 6 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases and FLT3.

| Cell Line | Genotype | IC50 (nM) for Cell Proliferation | Reference |

| HEL | JAK2 V617F | ~100-200 | [6] |

| SET-2 | JAK2 V617F | ~200-400 | [6] |

| UKE-1 | JAK2 V617F | ~200-400 | [6] |

Table 2: Antiproliferative Activity of this compound in JAK2 V617F-Positive Cell Lines.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Constitutively Active JAK2 V617F Signaling

The following diagram depicts the signaling cascade initiated by the JAK2 V617F mutation, which bypasses the need for cytokine stimulation.

Caption: Constitutively active signaling by JAK2 V617F and its inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

Caption: A generalized workflow for an in vitro kinase assay to determine this compound's IC50.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the particular reagents and equipment used. The following sections provide a generalized overview of the key assays employed in the characterization of this compound's mechanism of action, based on commonly used methodologies.

In Vitro Kinase Assay (IC50 Determination)

Principle: In vitro kinase assays measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. This is typically achieved by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

General Protocol:

-

Reagents and Materials:

-

Purified recombinant human JAK2 (wild-type or V617F mutant)

-

Kinase-specific peptide substrate

-

ATP (often radiolabeled with ³²P or ³³P, or in a system coupled with a fluorescent or luminescent reporter)

-

This compound, serially diluted in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

-

96- or 384-well microplates

-

Detection system (e.g., scintillation counter, fluorescence/luminescence plate reader)

-

-

Procedure:

-

A reaction mixture is prepared in the wells of a microplate containing the kinase buffer, the peptide substrate, and the purified JAK2 enzyme.

-

This compound at various concentrations (typically a 10-point serial dilution) is added to the wells. Control wells receive only the vehicle (DMSO).

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped, often by the addition of a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In non-radiometric assays (e.g., LanthaScreen™, Z'-LYTE™), the signal is read directly on a plate reader.

-

The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

This generalized protocol is based on methodologies described in studies such as those by Singer et al. (2016) and Hart et al. (2011).[3]

Cellular Phosphorylation Assay (Western Blotting)

Principle: Western blotting is used to detect the phosphorylation status of specific proteins within cells, providing a measure of the activity of upstream kinases. In the context of this compound, this assay is crucial for demonstrating the inhibition of JAK2-mediated phosphorylation of downstream targets like STAT3 in a cellular environment.

General Protocol:

-

Cell Culture and Treatment:

-

JAK2 V617F-positive cells (e.g., HEL, SET-2) are cultured under standard conditions.

-

Cells are treated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The membrane is then stripped and re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-STAT3) to serve as a loading control.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified, and the level of phosphorylated protein is normalized to the total protein level for each sample.

-

This protocol is based on the general principles of Western blotting as applied in studies investigating JAK-STAT signaling inhibition.[3][7]

Cell Viability/Proliferation Assay

Principle: Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on a cell population. Assays like the alamarBlue™ (resazurin) assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding and Treatment:

-

JAK2 V617F-positive cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

-

Incubation:

-

The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Assay Reagent Addition and Incubation:

-

The alamarBlue™ reagent is added to each well.

-

The plates are incubated for a further 1-4 hours, during which viable cells reduce the resazurin to the fluorescent resorufin.

-

-

Signal Detection and Analysis:

-

The fluorescence is measured using a microplate reader.

-

The relative cell viability is calculated for each this compound concentration compared to the vehicle-treated cells.

-

The IC50 for cell proliferation is determined from the dose-response curve.

-

This protocol is based on the manufacturer's instructions for the alamarBlue™ assay and its application in studies such as that by Celik et al. (2023).[6]

Conclusion

This compound is a potent and selective inhibitor of JAK2 and its constitutively active V617F mutant, a key driver of myeloproliferative neoplasms. Its mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of downstream STAT signaling and subsequent inhibition of cell proliferation and survival in malignant cells. The quantitative data and experimental findings summarized in this guide underscore the molecular basis for the clinical efficacy of this compound in the treatment of myelofibrosis. The provided diagrams and protocol outlines offer a foundational understanding for researchers and drug development professionals working in this field. Further research into the broader kinome profile of this compound and its effects on the tumor microenvironment will continue to refine our understanding of its therapeutic potential.

References

- 1. 用于微孔板的 alamarBlue 细胞活力检测方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Results of a phase 2 study of this compound (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pacritinib in Inhibiting the FLT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib (formerly SB1518) is a novel macrocyclic compound recognized for its potent, dual inhibitory activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] While its role in myelofibrosis through JAK2 inhibition is well-documented, its potent activity against FLT3 positions it as a significant therapeutic agent for other hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] In AML, mutations in the FLT3 gene are among the most common genetic alterations, occurring in up to 35% of patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells.[2] This guide provides an in-depth technical overview of the mechanism by which this compound inhibits the FLT3 signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of FLT3 Phosphorylation

The FLT3 receptor is a member of the class III receptor tyrosine kinase family.[3] In its normal state, the binding of the FLT3 ligand (FL) triggers receptor dimerization and subsequent auto-phosphorylation of tyrosine residues within the kinase domain.[5] This activation initiates a cascade of downstream signaling pathways crucial for the proliferation, survival, and differentiation of hematopoietic progenitor cells.[2][5]

Activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), cause the FLT3 receptor to be constitutively phosphorylated and activated, independent of ligand binding.[2][3] This aberrant signaling drives leukemogenesis through the chronic activation of key downstream pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.[2]

-

PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[2]

-

STAT5 Pathway: A critical pathway for cell growth that is potently activated by FLT3-ITD mutations.[2]

This compound exerts its therapeutic effect by directly inhibiting the auto-phosphorylation of both wild-type (wt) and mutated FLT3.[3][6] By blocking this initial activation step, this compound effectively shuts down the downstream signaling cascades that leukemic cells depend on for their growth and survival.[3][7]

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pacritinib's Effect on Downstream STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3), key enzymes in signaling pathways that regulate hematopoiesis and immune function.[1][2] Dysregulation of the JAK/STAT pathway, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3] This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effect on the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Understanding this crucial interaction is paramount for the ongoing research and development of targeted cancer therapies.

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[2]

In many hematological malignancies, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the kinase, resulting in uncontrolled cell growth.[2] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type and mutated JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules, including STAT5.[1][2]

Signaling Pathway Diagram

References

The Impact of Pacritinib on IRAK1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib is a potent kinase inhibitor with a multifaceted mechanism of action, targeting key signaling pathways involved in hematological malignancies and inflammatory disorders.[1][2][3] While initially developed as a Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, subsequent research has unveiled its significant inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[4][5][6] This dual targeting of both JAK/STAT and IRAK1 signaling pathways positions this compound as a unique therapeutic agent with the potential to address both the proliferative and inflammatory aspects of various diseases.[7] This technical guide provides an in-depth exploration of this compound's impact on IRAK1 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against IRAK1 and other relevant kinases, providing a comparative view of its selectivity and potency.

| Kinase Target | IC50 (nM) | Reference(s) |

| IRAK1 | 6 - 13.6 | [4][5] |

| JAK2 | 23 | [6] |

| JAK2 V617F | 19 | [6] |

| FLT3 | 22 | [6] |

| FLT3 D835Y | 6 | [6] |

| TYK2 | 50 | [6] |

| JAK3 | 520 | [6] |

| JAK1 | 1280 | [6] |

Table 2: Effect of this compound on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

This table presents the IC50 values of this compound in various AML cell lines, demonstrating its anti-proliferative effects.

| AML Cell Line | Genotype | IC50 (nM) | Reference(s) |

| MV4-11 | FLT3-ITD | 47 | [6] |

| MOLM-13 | FLT3-ITD | 67 | [6] |

| RS4;11 | FLT3-wt | 930 | [6] |

Table 3: this compound-Mediated Inhibition of Pro-inflammatory Cytokine Secretion

This table illustrates the dose-dependent effect of this compound on the secretion of key pro-inflammatory cytokines in macrophages stimulated with TLR8 agonists (GU-rich single-stranded RNA).

| Cytokine | This compound Concentration | % Inhibition | Reference(s) |

| IL-1β | Dose-dependent | Significant | [8] |

| IL-6 | Dose-dependent | Significant | [8] |

| TNF | Dose-dependent | Significant | [8] |

Table 4: Clinical Efficacy of this compound in Myelofibrosis (PERSIST-1 Trial)

This table summarizes key efficacy endpoints from the PERSIST-1 phase III clinical trial, highlighting the clinical impact of this compound.

| Endpoint | This compound | Best Available Therapy (BAT) | p-value | Reference(s) |

| ≥35% Spleen Volume Reduction at Week 24 | 19% | 5% | 0.0003 | [9] |

| ≥50% Reduction in Total Symptom Score (TSS) at Week 24 (evaluable population) | 36% | 14% | - | [9] |

Signaling Pathways and Experimental Workflows

IRAK1 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical IRAK1 signaling pathway downstream of Toll-like receptor (TLR) activation and highlights the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Effect on IRAK1 Phosphorylation

This diagram outlines the key steps in a Western blot experiment to measure the impact of this compound on IRAK1 phosphorylation.

Co-Immunoprecipitation Workflow to Study IRAK1-TAK1 Complex Formation

The following diagram details the experimental procedure for co-immunoprecipitation to investigate the effect of this compound on the interaction between IRAK1 and the TAK1 complex.

Experimental Protocols

Western Blot for IRAK1 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of IRAK1 in response to a stimulus.

Materials:

-

Cell line of interest (e.g., human macrophages, AML cell lines)

-

This compound

-

Stimulus (e.g., GU-rich single-stranded RNA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1 (total), anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or vehicle control for 2 hours.[8] Subsequently, stimulate the cells with the appropriate agonist for the indicated time (e.g., 6 hours with GU-rich ssRNA).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and resolve the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, and a loading control (e.g., β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IRAK1 signal to the total IRAK1 signal and the loading control.

Co-Immunoprecipitation of IRAK1 and TAK1 Complex

Objective: To investigate whether this compound inhibits the interaction between IRAK1 and components of the TAK1 complex (TAK1, TAB2, TRAF6).

Materials:

-

Cell culture and treatment reagents as described for Western blotting.

-

Co-immunoprecipitation lysis buffer (non-denaturing, e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease and phosphatase inhibitors).[8]

-

Anti-IRAK1 antibody for immunoprecipitation (e.g., Cell Signaling #4362).[8][10]

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (similar to lysis buffer).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Primary antibodies for Western blotting: anti-IRAK1, anti-TAK1, anti-TAB2, anti-TRAF6.

Procedure:

-

Cell Preparation and Lysis: Culture, treat, and lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[8]

-

Pre-clearing: (Optional but recommended) Incubate the cell lysate with non-specific IgG and protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-IRAK1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form immune complexes.[8]

-

Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the IRAK1-containing immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for IRAK1, TAK1, TAB2, and TRAF6 to determine if they were co-immunoprecipitated with IRAK1.[8][11]

Cytokine Secretion Assay (ELISA)

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

-

Human macrophages or other relevant cell types.

-

This compound.

-

Stimulus (e.g., GU-rich ssRNA).

-

Commercially available ELISA kits for IL-1β, IL-6, and TNF.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with a dose range of this compound for 2 hours, followed by stimulation for 24 hours.[8]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition for each this compound concentration compared to the vehicle-treated, stimulated control.

IRAK1 Ubiquitination Assay

Objective: To assess the impact of this compound on the ubiquitination of IRAK1.

Materials:

-

Reagents for cell culture, treatment, and immunoprecipitation as described above.

-

Lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide).

-

Anti-ubiquitin antibody (for Western blotting).

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and a stimulus as previously described. Lyse the cells in a buffer that preserves ubiquitination.

-

Immunoprecipitation of IRAK1: Perform immunoprecipitation of IRAK1 from the cell lysates as detailed in the co-immunoprecipitation protocol.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IRAK1, which will appear as a high molecular weight smear.[1] Also, probe for total IRAK1 as a loading control for the immunoprecipitation.

-

Deubiquitination Control (Optional): To confirm the specificity of the ubiquitin signal, a parallel immunoprecipitated sample can be treated with a deubiquitinase (e.g., USP2) prior to Western blotting.[8] This should lead to a reduction in the high molecular weight smear and an increase in the band corresponding to unmodified IRAK1.

Conclusion

This compound demonstrates a potent and specific inhibitory effect on IRAK1 signaling. By directly targeting IRAK1, this compound effectively blocks its phosphorylation and ubiquitination, thereby preventing the recruitment of downstream signaling complexes, including the TAK1 complex.[8][12] This upstream inhibition translates into a significant reduction in the activation of NF-κB and MAPK pathways, ultimately leading to a marked decrease in the production of pro-inflammatory cytokines.[8] The quantitative data and experimental evidence presented in this guide underscore the importance of IRAK1 inhibition as a key component of this compound's therapeutic mechanism. This dual activity against both JAK2-mediated proliferation and IRAK1-driven inflammation provides a strong rationale for its clinical application in a range of hematological and inflammatory diseases. Further research into the nuanced effects of this compound on IRAK1 signaling will continue to illuminate its full therapeutic potential.

References

- 1. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P987: IRAK1 AND JAK2 DUAL INHIBITION WITH this compound PREVENTS MYELOFIBROSIS-LIKE PHENOTYPE IN AN INFLAMMATION-DRIVEN MURINE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. IRAK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Pacritinib in Acute Myeloid Leukemia: A Technical Overview

This guide provides a comprehensive overview of the preclinical data for pacritinib, a multi-kinase inhibitor, in the context of acute myeloid leukemia (AML). The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Multi-Pronged Attack on AML Signaling

This compound is an oral tyrosine kinase inhibitor with a unique profile, potently targeting key signaling pathways implicated in the pathogenesis of AML.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3] This multi-targeted approach allows this compound to address various oncogenic drivers and potential resistance mechanisms in AML.

-

FLT3 Inhibition: Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are present in approximately 25-30% of adult AML cases and are associated with a poor prognosis.[4] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3, including the ITD and tyrosine kinase domain (TKD) mutations that can confer resistance to other FLT3 inhibitors.[4][5]

-

JAK2 Inhibition: The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling that is often dysregulated in myeloid malignancies.[1][6] this compound's inhibition of JAK2 can disrupt this aberrant signaling, which is not only a driver in some leukemias but can also be a mechanism of resistance to more selective FLT3 inhibitors.[2][7]

-

IRAK1 Inhibition: IRAK1 is a crucial component of the toll-like receptor and interleukin-1 receptor signaling pathways, which contribute to an inflammatory microenvironment that supports leukemia cell survival and proliferation.[7][8] this compound has been shown to be a potent inhibitor of IRAK1, a feature that distinguishes it from many other kinase inhibitors and allows it to target a broader range of AML subtypes, not limited to those with FLT3 or JAK2 mutations.[3][7][8]

The inhibition of these kinases by this compound leads to the downstream suppression of pro-survival signaling pathways, including the STAT5, MAPK, and PI3K pathways, ultimately inducing cell cycle arrest and apoptosis in AML cells.[2][9]

Quantitative Preclinical Data

The following tables summarize the quantitative data on this compound's activity from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference(s) |

| FLT3 (Wild-Type) | Kinase Assay | 22 | - | [2] |

| FLT3-ITD | Kinase Assay | 9 | 8.2 | [4] |

| FLT3-D835Y | Kinase Assay | 3.1 - 6 | 0.69 - 17 | [2][4] |

| JAK2 | Kinase Assay | 23 | - | [2] |

| JAK1 | Kinase Assay | 1280 | - | [2] |

| JAK3 | Kinase Assay | 520 | - | [2] |

| TYK2 | Kinase Assay | 50 | - | [2] |

| IRAK1 | Kinase Assay | < 20 | - | [3] |

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) for Cell Viability | Reference(s) |

| MV4-11 | FLT3-ITD | 33 - 47 | [2][4] |

| MOLM-13 | FLT3-ITD | 67 - 73 | [2][4] |

| MOLM-13-Res | FLT3-ITD, D835Y | 173 | [4] |

| Ba/F3 (FLT3-ITD) | Engineered | 133 | [4] |

| Ba/F3 (FLT3-TKD mutants) | Engineered | 97 - 434 | [4] |

Table 3: Ex Vivo Activity of this compound in Primary AML Samples

| Sample Type | Key Mutations | IC50 Range (nM) | Reference(s) |

| Primary FLT3-ITD+ AML blasts | FLT3-ITD | 152 - 302 | [4] |

| Primary AML blasts (various genotypes) | Heterogeneous | Median IC50 = 90 | [7] |

| Murine primary leukemia cells | FLT3-ITD+/-, IDH2-R140Q+/- | 8,700 | [4] |

Table 4: In Vivo Efficacy of this compound in AML Xenograft Models

| Model | Treatment | Outcome | Reference(s) |

| MV4-11 (FLT3-ITD) subcutaneous xenograft | This compound (dose-dependent) | Blocked tumor growth; highest dose led to complete tumor regression. | [2] |

| MOLM-13 (FLT3-ITD) subcutaneous xenograft | This compound | Significant inhibition of tumor growth. | [2] |

| MOLM-14 (AML) xenograft | This compound | Reduced leukemia burden. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.

Cell Viability Assays

To determine the effect of this compound on the proliferation and viability of AML cells, assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells.

-

Protocol Outline:

-

Cell Plating: AML cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., from 1.2 to 10,000 nM) for a specified duration (e.g., 48 or 72 hours).[2][10]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

-

Signal Measurement: After a brief incubation period to stabilize the luminescent signal, the plate is read using a luminometer.

-

Data Analysis: Luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis

Western blotting is used to assess the impact of this compound on specific signaling proteins and their phosphorylation status, providing mechanistic insights.

-

Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect target proteins.

-

Protocol Outline:

-

Cell Treatment and Lysis: AML cells are treated with this compound or a vehicle control for a defined period (e.g., 3 hours).[9] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, phospho-STAT5, total FLT3, total STAT5, and a loading control like actin).[4][9]

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

In Vivo Xenograft Studies

To evaluate the anti-leukemic activity of this compound in a living organism, AML xenograft models are utilized.

-

Principle: Human AML cells are implanted into immunodeficient mice, which are then treated with this compound to assess its effect on tumor growth and survival.

-

Protocol Outline:

-

Cell Implantation: A specified number of AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).[2][3]

-

Tumor Establishment: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., 150 mg/kg).[2][9]

-

Efficacy Assessment: Tumor volume is measured regularly. In some studies, the leukemia burden in peripheral blood or bone marrow is assessed by flow cytometry.[3] Animal survival is also a key endpoint.

-

Pharmacodynamic Studies: To confirm target engagement in vivo, tumors can be harvested at specific time points after dosing to analyze the phosphorylation status of target proteins like STAT5 via western blot.[9]

-

Combination Therapies: Exploring Synergy

Preclinical studies have also investigated the potential of this compound in combination with other anti-leukemic agents to enhance efficacy and overcome resistance.

-

With HDAC Inhibitors (e.g., Panobinostat): Synergistic effects have been observed, with the combination leading to a greater reduction in AML cell viability compared to either agent alone.[7] For instance, 50 nM this compound or 20 nM panobinostat alone reduced primary AML cell viability to 50%, while the combination reduced it to approximately 10%.[7]

-

With BET Inhibitors (e.g., JQ1): Similar synergistic interactions have been reported with BET inhibitors. The combination of 50 nM this compound and 50 nM JQ1 reduced primary AML cell viability to ~25%, whereas each agent alone reduced it to 50%.[7]

-

With Chemotherapy (e.g., Cytarabine and Daunorubicin): The rationale for combining this compound with standard chemotherapy is to target both the bulk leukemia population and the underlying signaling pathways driving the disease.[4][5]

Conclusion

The preclinical data for this compound in AML models demonstrate its potent and multi-faceted anti-leukemic activity. Through the simultaneous inhibition of FLT3, JAK2, and IRAK1, this compound effectively suppresses key oncogenic signaling pathways, leading to reduced cell proliferation and survival in both AML cell lines and primary patient samples.[2][3] In vivo studies have confirmed its efficacy in reducing tumor burden.[2] Furthermore, the unique targeting of IRAK1 suggests a broader applicability across various AML subtypes, and promising synergistic effects in combination with other agents highlight its potential to be a valuable component of future AML therapeutic strategies.[7] These robust preclinical findings have provided a strong rationale for the clinical investigation of this compound in patients with AML.[4][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Pacritinib's Dual Inhibition of JAK2 and FLT3: A Technical Overview for Myelofibrosis Research

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and impaired hematopoiesis.[1] The pathogenesis of MF is intrinsically linked to dysregulated signaling from the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2.[2] The JAK2 V617F mutation is a key driver in many MF cases, leading to constitutive activation of the JAK-STAT pathway, which promotes uncontrolled cell proliferation and inflammation.[2][3] Furthermore, FMS-like tyrosine kinase 3 (FLT3) is another critical receptor tyrosine kinase involved in hematopoietic cell proliferation; mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[2][4]

Pacritinib (formerly SB1518) is a novel oral macrocyclic kinase inhibitor with potent, equipotent activity against both JAK2 and FLT3.[3][4][5] Unlike other JAK inhibitors that also target JAK1, this compound's relative selectivity for JAK2 and its dual action against FLT3 provide a unique therapeutic profile.[1][2] This profile is particularly relevant for MF patients with thrombocytopenia, a condition that often limits the use of other JAK inhibitors due to myelosuppression.[6][7][8] This technical guide provides an in-depth review of this compound's mechanism of action, preclinical data, clinical efficacy, and the experimental protocols used to characterize its dual inhibitory function.

Mechanism of Action: Dual Kinase Inhibition

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of JAK2 and FLT3, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[4][5]

Inhibition of the JAK-STAT Pathway In MF, the JAK-STAT pathway is constitutively active, largely due to mutations like JAK2 V617F.[2] This leads to the continuous phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9] Phosphorylated STATs then dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, differentiation, and inflammation. This compound directly inhibits both wild-type JAK2 and the mutated JAK2 V617F, interrupting this aberrant signaling cascade.[1][7] This blockade reduces cytokine production and alleviates the pathological overproduction of blood cells.[2]

Inhibition of the FLT3 Signaling Pathway Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity.[4][9] This drives the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which promote leukemic cell proliferation and survival.[1][4] this compound potently inhibits wild-type FLT3, FLT3-ITD, and tyrosine kinase domain (TKD) mutants like FLT3-D835Y.[1][10] This dual inhibition is significant, as upregulation of JAK2 signaling has been identified as a potential mechanism of resistance to selective FLT3 inhibitors.[4] By targeting both kinases, this compound may overcome this resistance mechanism.[4][9]

Quantitative Data Presentation

Table 1: Kinase Inhibitory Profile of this compound this compound demonstrates high potency against JAK2 and FLT3, with significantly less activity against JAK1 at clinically relevant concentrations.[1][5]

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK Family | ||

| Wild-Type JAK2 | 23 | [4][5][9] |

| JAK2V617F | 19 | [1][5] |

| JAK1 | 1280 | [1][9] |

| JAK3 | 520 | [1][9] |

| TYK2 | 50 | [1][9] |

| FLT3 Family | ||

| Wild-Type FLT3 | 22 | [1][4][5] |

| FLT3ITD | 9 | [10] |

| FLT3D835Y | 3.1 - 6 | [1][10] |

Table 2: In Vitro Cellular Activity of this compound in Hematologic Cancer Cell Lines this compound effectively inhibits the proliferation of cell lines dependent on JAK2 or FLT3 signaling.[4][10]

| Cell Line | Key Mutation(s) | IC50 (nM) | Reference(s) |

| MV4-11 | FLT3-ITD | 33 | [10] |

| MOLM13 | FLT3-ITD | 73 | [10] |

| MOLM13-Res | FLT3-ITD, D835Y | 173 | [10] |

| Ba/F3 | FLT3-ITD | 133 | [10] |

| SET2 (JAK2-dependent) | JAK2V617F | 429 | [11] |

| Primary AML (FLT3-ITD) | FLT3-ITD | 92 (mean) | [12] |

| Primary AML (FLT3-WT) | FLT3-WT | 292 (mean) | [12] |

Table 3: Summary of Clinical Efficacy in Myelofibrosis (Key Phase 3 Trials) Clinical trials have demonstrated this compound's efficacy in reducing spleen volume and symptom burden, particularly in patients with severe thrombocytopenia.[13][14][15]

| Trial (Patient Population) | This compound Arm | Comparator Arm (BAT*) | Endpoint | This compound Result | Comparator Result | Reference(s) |

| PERSIST-1 (JAKi-naïve, any platelet count) | 400 mg QD | BAT | ≥35% SVR at Wk 24 | 19% | 5% | [16] |

| ≥50% TSS Reduction at Wk 24 | 25% | 14% | [16] | |||

| PERSIST-2 (Platelets ≤100x10⁹/L) | 200 mg BID | BAT (incl. ruxolitinib) | ≥35% SVR at Wk 24 | 22% | 3% | [14] |

| ≥50% TSS Reduction at Wk 24 | 32% | 14% | [14] | |||

| Transfusion Independence | 37% | 7% | [17] |

*BAT: Best Available Therapy. SVR: Spleen Volume Reduction. TSS: Total Symptom Score.

Experimental Protocols

Detailed methodologies are crucial for interpreting the preclinical data supporting this compound's dual-inhibitory action.

1. In Vitro Kinase Inhibition Assay To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases, radioisotope-based filter binding assays are commonly employed.[18]

-

Principle: Measures the incorporation of radiolabeled phosphate (from ³³P-ATP) into a substrate peptide by the target kinase.

-

Methodology:

-

The recombinant kinase of interest (e.g., JAK2, FLT3) is incubated with a specific substrate peptide, ATP (spiked with γ-³³P-ATP), and varying concentrations of this compound in an appropriate reaction buffer.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane. The substrate peptide binds to the filter, while unincorporated ATP is washed away.

-

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[4]

-

2. Cellular Proliferation and Viability Assays These assays measure the effect of this compound on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[9]

-

Principle: Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Methodology:

-

Hematopoietic cells (e.g., MV4-11, MOLM-13) are seeded in triplicate in 96-well plates.[19]

-

Cells are treated with a range of this compound concentrations (or vehicle control) and incubated for a specified period (e.g., 48-72 hours).[4]

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a plate-reading luminometer.

-

IC50 values are determined by plotting cell viability against the log of the inhibitor concentration.[4]

-

3. Western Blotting for Phospho-Protein Analysis Western blotting is used to visualize the inhibition of phosphorylation of key signaling proteins downstream of JAK2 and FLT3.[10][20]

-

Principle: Uses specific antibodies to detect target proteins (e.g., p-STAT5, p-FLT3) that have been separated by size via gel electrophoresis.

-

Methodology:

-

Cells are treated with this compound for a short duration (e.g., 3 hours).[9]

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected.

-

The membrane is often stripped and re-probed with antibodies for the total protein and a loading control (e.g., actin) to ensure equal loading.[9]

-

4. Clinical Efficacy Assessment in Myelofibrosis The primary endpoints in MF clinical trials focus on objective measures of disease burden.[21][22]

-

Spleen Volume Reduction (SVR): Spleen size is a key indicator of disease activity. It is measured volumetrically using magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and specified follow-up times (e.g., week 24).[23] A clinically meaningful response is typically defined as a ≥35% reduction in spleen volume from baseline.[15][23]

-

Total Symptom Score (TSS): Patient-reported outcomes are critical for assessing quality of life. The Myelofibrosis Symptom Assessment Form (MFSAF) is often used, where patients rate the severity of symptoms like fatigue, night sweats, bone pain, and pruritus. The TSS is calculated, and a response is defined as a ≥50% reduction from baseline.[14][23]

Conclusion

This compound's unique pharmacological profile as a potent dual inhibitor of JAK2 and FLT3 provides a strong rationale for its use in myelofibrosis. Preclinical data robustly demonstrate its ability to block the key signaling pathways driving the disease, while clinical trials have confirmed its efficacy in reducing splenomegaly and symptom burden, especially in the high-risk, underserved population of patients with severe thrombocytopenia.[6][14] The lack of significant myelosuppression compared to other JAK inhibitors further distinguishes this compound as a valuable therapeutic option.[1][23] For researchers and drug development professionals, understanding this dual mechanism is key to exploring its full potential in MF and other hematologic malignancies where both JAK2 and FLT3 signaling are implicated.

References

- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A comprehensive review of this compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. onclive.com [onclive.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. onclive.com [onclive.com]

- 17. ashpublications.org [ashpublications.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Rational polypharmacological targeting of FLT3, JAK2, ABL, and ERK1 suppresses the adaptive resistance to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Assessing efficacy in myelofibrosis treatment: a focus on JAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Pacritinib in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacritinib is an oral kinase inhibitor that has demonstrated significant clinical activity in hematological malignancies, particularly in patients with myelofibrosis and thrombocytopenia.[1][2] Its unique mechanism of action, targeting multiple key signaling pathways implicated in the pathogenesis of these diseases, distinguishes it from other approved therapies. This technical guide provides a comprehensive overview of the molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Molecular Targets of this compound

This compound is a potent inhibitor of several tyrosine and serine/threonine kinases that are crucial for the growth and survival of malignant hematopoietic cells. The primary targets of this compound include Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[2][3][4] Additionally, it exhibits inhibitory activity against other kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R).[4]

Quantitative Inhibition Data

The inhibitory activity of this compound against its key molecular targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK Family | ||

| JAK2 (wild-type) | 6.0 - 23 | [2][5][6] |

| JAK2 (V617F mutant) | 9.4 - 19 | [2][5][7] |

| JAK1 | > 100 - 1280 | [2][5][7] |

| JAK3 | 18.3 - 520 | [5][6][8] |

| TYK2 | 27.0 - 50 | [5][6][7] |

| FLT3 Family | ||

| FLT3 (wild-type) | 14.8 - 22 | [5][7][8] |

| FLT3 (ITD mutant) | 9.0 - 12.0 | [8][9] |

| FLT3 (D835Y mutant) | 3.1 - 8.3 | [5][8][9] |

| IRAK Family | ||

| IRAK1 | 13.6 | [2][3][5] |

| Other Kinases | ||

| CSF1R (c-fms) | 39.5 - 46 | [4][8][10] |

| ROS1 | 18.4 | [5] |

| c-Kit | 43.8 | [6] |

| TRKC | 18.4 | [6] |

| HIPK4 | 14.5 | [6] |

| TNK1 | 15 | [5] |

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effects by modulating multiple oncogenic signaling pathways.

JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] Dysregulation of this pathway, often due to activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[11][12] this compound is a potent inhibitor of both wild-type and mutant JAK2.[1] By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[12][13] This inhibition leads to reduced proliferation, cell cycle arrest, and induction of apoptosis in malignant cells.[5][12] Notably, this compound has significantly less activity against JAK1, which may contribute to its non-myelosuppressive profile compared to other JAK inhibitors that also suppress JAK1-mediated signaling.[2][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pacritinib's Effect on Apoptosis and Cell Cycle Arrest in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pacritinib is a potent, orally bioavailable small molecule inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Dysregulation of the JAK/STAT and FLT3 signaling pathways is a critical driver in the pathogenesis of various hematological malignancies and other cancers, promoting uncontrolled cell proliferation and survival.[3][4] this compound's dual inhibitory action disrupts these oncogenic signals, leading to significant anti-tumor effects. This document provides a comprehensive technical overview of the core mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells. It consolidates quantitative data from preclinical studies, details key experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of JAK2 and FLT3

This compound exerts its therapeutic effects by inhibiting the constitutive activation of JAK2 and FLT3 kinases.[5][6]

-

JAK/STAT Pathway: In many myeloproliferative neoplasms (MPNs), a mutation such as JAK2V617F leads to constant, cytokine-independent activation of the JAK/STAT pathway.[3][4] this compound inhibits both wild-type and mutant JAK2, blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4][7][8] This prevents their translocation to the nucleus, thereby downregulating the expression of genes crucial for cell proliferation, differentiation, and survival.[8]

-

FLT3 Pathway: Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[9] These mutations cause ligand-independent dimerization and activation of the FLT3 receptor, leading to the stimulation of pro-survival pathways including RAS/MAPK and PI3K/AKT, and potent activation of STAT5.[4][5] this compound effectively inhibits both wild-type and mutated FLT3, abrogating these downstream signals.[1]

The concurrent inhibition of both JAK2 and FLT3 may also help overcome chemoresistance that arises from interactions between leukemic and stromal cells.[5]

Signaling Pathway Diagrams

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

Caption: this compound's inhibition of the FLT3 signaling pathway.

Quantitative Data Summary

Kinase Inhibitory Activity

This compound demonstrates potent, low-nanomolar inhibitory activity against its primary targets.

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK2 (Wild-Type) | 19 - 23 | [1][2] |

| JAK2V617F | 19 | [2] |

| FLT3 (Wild-Type) | 22 | [2] |

| FLT3-ITD | 9 | [10] |

| FLT3D835Y | 3.1 - 6 | [2][10] |

| TYK2 | 50 | [1] |

| JAK3 | 520 | [1] |

| JAK1 | 1280 | [1] |

Anti-Proliferative Activity in Cancer Cell Lines

The inhibition of oncogenic signaling pathways translates to potent anti-proliferative effects, particularly in cell lines dependent on JAK2 or FLT3 signaling.

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

| MV4-11 | AML | FLT3-ITD | 33 - 47 | [9][10][11] |

| MOLM-13 | AML | FLT3-ITD | 67 - 73 | [10][11][12] |

| MOLM13-Res | AML | FLT3-ITD, D835Y | 173 | [10] |

| RS4;11 | AML | FLT3-wt | 930 | [11][12] |

| Ba/F3-JAK2V617F | Pro-B | JAK2V617F | 160 | [1] |

| SET-2 | Megakaryoblastic Leukemia | JAK2V617F | N/A (Tumor growth inhibition) | [13] |

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment leads to a dose-dependent increase in apoptotic cells and arrest in the G1 phase of the cell cycle.[9][11]

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G1 Phase | % S Phase | Reference(s) |

| MV4-11 | Control (48h) | 4.8 | 4.5 | 45.4 | 42.1 | [11] |

| MV4-11 | 250nM this compound (48h) | 18.2 | 10.1 | 67.2 | 22.3 | [11] |

| MV4-11 | 500nM this compound (48h) | 27.6 | 15.6 | 74.5 | 13.8 | [11] |

| RS4;11 | Control (24h) | N/A | N/A | 51.2 | 35.8 | [11] |

| RS4;11 | 1µM this compound (24h) | N/A | N/A | 62.1 | 26.5 | [11] |

Data presented is representative of reported effects. Values may vary based on specific experimental conditions.

Experimental Protocols

Apoptosis Detection via Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be detected with a fluorescent conjugate (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[14]

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of this compound (e.g., 0, 250, 500 nM) or vehicle control (DMSO) for 24-72 hours.[11][15]

-

Cell Harvesting: For suspension cells, collect cells by centrifugation at 500 x g for 5 minutes. For adherent cells, collect the media (containing floating/dead cells) and gently detach adherent cells using a non-enzymatic dissociation solution. Combine and centrifuge.[16]

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge and discard the supernatant.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry.

-

Viable Cells: Annexin V-negative / PI-negative.

-

Early Apoptotic Cells: Annexin V-positive / PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

-

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for discrimination between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described in section 4.1. A 24-hour treatment is often sufficient to observe cell cycle changes.[11]

-

Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample by centrifugation.

-

Fixation: Wash cells with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix cells for at least 2 hours at -20°C (or overnight).

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

-

-

Analysis: Incubate for 30 minutes at room temperature, protected from light. Analyze by flow cytometry, measuring the fluorescence intensity to generate a DNA content histogram.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Signaling and Apoptotic Markers

This technique is used to detect and quantify specific proteins to confirm on-target effects and elucidate apoptotic pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[17]

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified duration (e.g., 3-48 hours). Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.

Conclusion

This compound effectively induces caspase-dependent apoptosis and G1 phase cell cycle arrest in cancer cells, particularly those harboring activating mutations in JAK2 or FLT3.[9][11] Its mechanism is rooted in the dual inhibition of these key oncogenic kinases, leading to the shutdown of critical downstream pro-survival signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[1][4] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate and validate the anti-cancer effects of this compound in preclinical models. These mechanisms underscore its clinical potential in treating hematological malignancies and warrant further investigation in other cancer types driven by these pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]